Potassium trifluoro((isopropylamino)methyl)borate
Overview
Description
Potassium trifluoro((isopropylamino)methyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .
Mechanism of Action
Target of Action
Potassium trifluoro((isopropylamino)methyl)borate is a special class of organoboron reagents . The primary targets of this compound are the C=C bonds in unsaturated alkyl- or aryltrifluoroborates . These targets play a crucial role in various chemical reactions, particularly in the Suzuki–Miyaura-type reactions .
Mode of Action
The compound interacts with its targets (C=C bonds) through a process known as epoxidation . This interaction results in the conversion of the C=C bonds, with full selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds . The downstream effects of this pathway include the formation of various organoboron compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the synthesis of a wide array of organoboron compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. Notably, the compound is moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This makes it a versatile coupling partner in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro((isopropylamino)methyl)borate typically involves the reaction of isopropylamine with a boron-containing precursor under controlled conditions. The process often includes the use of trifluoroborate salts, which react with the amine to form the desired product. The reaction conditions usually require an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro((isopropylamino)methyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other organoboron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or esters, while reduction reactions can produce different organoboron derivatives .
Scientific Research Applications
Potassium trifluoro((isopropylamino)methyl)borate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium 4-methylphenyltrifluoroborate
- Potassium trans-1-propenyltrifluoroborate
Uniqueness
Potassium trifluoro((isopropylamino)methyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to undergo a variety of chemical reactions under mild conditions makes it a valuable reagent in both academic and industrial settings .
Properties
IUPAC Name |
potassium;trifluoro-[(propan-2-ylamino)methyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BF3N.K/c1-4(2)9-3-5(6,7)8;/h4,9H,3H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRGJISTIGBEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1705578-42-2 | |
Record name | Borate(1-), trifluoro[[(1-methylethyl)amino]methyl]-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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